molecular formula C4H11ClFN B13582155 (3S)-3-fluorobutan-1-aminehydrochloride

(3S)-3-fluorobutan-1-aminehydrochloride

Cat. No.: B13582155
M. Wt: 127.59 g/mol
InChI Key: RPOLLDODSJUDSN-WCCKRBBISA-N
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Description

The compound features a fluorine atom at the stereogenic C3 position of the butan-1-amine backbone, conferring unique electronic and steric properties. Its hydrochloride form enhances solubility and stability, making it suitable for crystallographic studies and formulation processes.

Properties

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

(3S)-3-fluorobutan-1-amine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

RPOLLDODSJUDSN-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](CCN)F.Cl

Canonical SMILES

CC(CCN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluorobutan-1-aminehydrochloride typically involves the fluorination of a suitable precursor, such as butan-1-amine. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of (3S)-3-fluorobutan-1-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-fluorobutan-1-aminehydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce a range of amine oxides and reduced amine compounds, respectively.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-fluorobutan-1-aminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable for creating chiral compounds and studying reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and other biomolecules.

Medicine: In medicinal chemistry, (3S)-3-fluorobutan-1-aminehydrochloride is explored for its potential as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its applications may extend to the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-fluorobutan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds but offers insights into trends applicable to fluorinated amines. Below is a comparative analysis based on crystallographic, synthetic, and functional properties:

Table 1: Key Properties of Selected Fluorinated Amine Derivatives

Compound Name Molecular Formula Melting Point (°C) Space Group Hydrogen Bond Network Key Structural Features
(3S)-3-Fluorobutan-1-amine hydrochloride* C₄H₉FClN Not reported Not reported Likely Cl⁻···H-N⁺ interactions Fluorine at C3, chiral center
(2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol HCl C₁₃H₂₄NO₂Cl·H₂O 235 (decomp.) P2₁2₁2₁ Cl⁻ as tridentate acceptor Adamantyl group, layered polar/non-polar packing
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl C₁₄H₃₀ClNO₂ Not reported P2₁2₁2₁ Cl⁻ in tetrahedral geometry Pyrrolidine ring, bilayer stacking
(S)-3-Methyl-1-phenylbutan-1-amine HCl C₁₁H₁₆ClN Not reported Not reported Aromatic π-stacking likely Phenyl substituent, branched chain

Notes:

  • Synthetic Routes : Unlike the adamantyl derivative synthesized via Grignard addition , fluorinated amines like (3S)-3-fluorobutan-1-amine are typically prepared via asymmetric fluorination or resolution of racemic mixtures.
  • Hydrogen Bonding : Chloride ions in hydrochloride salts universally act as hydrogen bond acceptors, but their coordination geometry varies. For example, in adamantyl derivatives, Cl⁻ forms a tridentate network , whereas pyrrolidine derivatives exhibit tetrahedral coordination .
  • Packing Motifs : Fluorinated amines may adopt layered stacking (as seen in adamantyl derivatives ) or bilayer arrangements (as in pyrrolidine hydrochlorides ), depending on substituent polarity.

Research Findings and Implications

Chirality and Bioactivity : The (3S) configuration in fluorinated amines can enhance binding to biological targets (e.g., enzymes or receptors) compared to racemic mixtures. For example, (S)-3-methyl-1-phenylbutan-1-amine HCl shows higher enantiomeric purity in receptor studies .

Solubility and Stability : Hydrochloride salts of fluorinated amines generally exhibit improved aqueous solubility relative to free bases, critical for drug formulation. However, decomposition temperatures (e.g., 235°C for the adamantyl derivative ) suggest thermal stability varies with substituent bulk.

Hydrogen Bond Networks : The chloride ion’s role in stabilizing crystal structures via hydrogen bonds is consistent across analogs . This property is exploitable in designing co-crystals for controlled release.

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